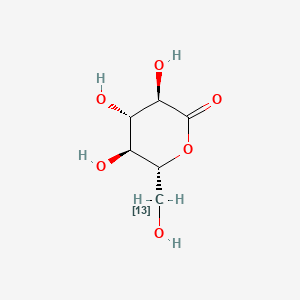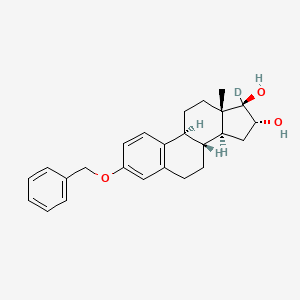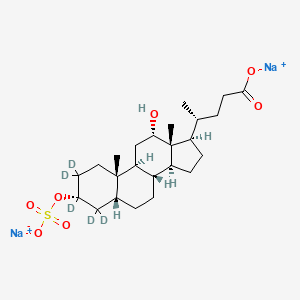
D-(+)-Glucono-1,5-lactone-6-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Glucono-1,5-lactone-6-13C: is a labeled compound of glucono-1,5-lactone, where the carbon-13 isotope is incorporated at the sixth carbon position. This compound is a derivative of gluconic acid and is commonly used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Glucono-1,5-lactone-6-13C typically involves the oxidation of D-glucose-6-13C. The reaction is carried out under mild conditions using bromine water or other oxidizing agents to convert the glucose into gluconic acid, which then cyclizes to form the lactone.
Industrial Production Methods: On an industrial scale, the production of this compound involves the fermentation of glucose-6-13C using specific strains of microorganisms that can oxidize glucose to gluconic acid. The gluconic acid is then purified and cyclized to form the lactone.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-(+)-Glucono-1,5-lactone-6-13C can undergo oxidation to form gluconic acid.
Reduction: It can be reduced back to glucose-6-13C under specific conditions.
Hydrolysis: The compound can hydrolyze in aqueous solutions to form gluconic acid.
Common Reagents and Conditions:
Oxidation: Bromine water or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or other reducing agents.
Hydrolysis: Aqueous solutions, often under acidic or basic conditions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Glucose-6-13C.
Hydrolysis: Gluconic acid.
Scientific Research Applications
D-(+)-Glucono-1,5-lactone-6-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
NMR Spectroscopy: The carbon-13 label allows for detailed NMR studies to understand the structure and dynamics of molecules.
Enzyme Mechanism Studies: Helps in studying the mechanisms of enzymes that interact with gluconic acid or its derivatives.
Pharmaceutical Research: Used in the development and testing of drugs that target metabolic pathways involving gluconic acid.
Mechanism of Action
The mechanism of action of D-(+)-Glucono-1,5-lactone-6-13C involves its conversion to gluconic acid in aqueous solutions. This conversion is crucial for its role in metabolic studies, as gluconic acid is involved in various biochemical pathways. The carbon-13 label allows researchers to track the compound through these pathways using NMR spectroscopy, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Glucono-1,5-lactone: The non-labeled version of the compound.
Gluconic Acid: The hydrolyzed form of glucono-1,5-lactone.
Glucose-6-13C: The labeled precursor used in the synthesis of D-(+)-Glucono-1,5-lactone-6-13C.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 label provides a distinct advantage in NMR spectroscopy and metabolic studies, making it a valuable tool for researchers.
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy(113C)methyl)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i1+1 |
InChI Key |
PHOQVHQSTUBQQK-XCAICTLCSA-N |
Isomeric SMILES |
[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)









![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



